An In-depth Technical Guide to the Chemical Structure and Synthesis of Doxazosin D8
An In-depth Technical Guide to the Chemical Structure and Synthesis of Doxazosin D8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of Doxazosin D8, a deuterated analog of the alpha-1 adrenergic blocker Doxazosin. This document is intended for researchers, scientists, and professionals in drug development who are interested in the use of stable isotope-labeled compounds in pharmaceutical research.
Chemical Structure
Doxazosin D8 is a synthetic, isotopically labeled form of Doxazosin where eight hydrogen atoms on the piperazine ring have been replaced with deuterium atoms. This substitution increases the molecular weight of the compound without significantly altering its chemical properties and biological activity. The primary application of Doxazosin D8 is as an internal standard in pharmacokinetic and metabolic studies of Doxazosin, allowing for more accurate quantification in biological matrices by mass spectrometry.
Table 1: Chemical and Physical Properties
| Property | Doxazosin | Doxazosin D8 |
| IUPAC Name | --INVALID-LINK--methanone | --INVALID-LINK--methanone |
| Molecular Formula | C₂₃H₂₅N₅O₅ | C₂₃H₁₇D₈N₅O₅ |
| Molecular Weight | 451.48 g/mol | 459.53 g/mol |
| CAS Number | 74191-85-8 | 1126848-44-9 |
Chemical Structures:
Caption: Chemical structures of Doxazosin and Doxazosin D8.
Synthesis of Doxazosin D8
The synthesis of Doxazosin D8 involves a multi-step process that culminates in the coupling of a deuterated piperazine intermediate with the appropriate quinazoline and benzodioxan moieties. The key step is the introduction of deuterium atoms into the piperazine ring.
Synthesis of Piperazine-d8
A common method for the synthesis of piperazine-d8 involves the reduction of a suitable precursor, such as piperazine-2,3,5,6-tetraone, with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).
Experimental Protocol: Synthesis of Piperazine-d8
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen) is charged with a suspension of lithium aluminum deuteride in anhydrous tetrahydrofuran (THF).
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Addition of Precursor: A solution of piperazine-2,3,5,6-tetraone in anhydrous THF is added dropwise to the stirred suspension of LiAlD₄ at 0 °C.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Quenching and Work-up: Upon completion, the reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide.
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Isolation and Purification: The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude piperazine-d8 is purified by distillation or crystallization to yield the desired product.
Synthesis of Doxazosin D8
The final steps in the synthesis of Doxazosin D8 involve the coupling of piperazine-d8 with the other key intermediates. A plausible synthetic route is a two-step process starting from piperazine-d8.
Experimental Protocol: Synthesis of Doxazosin D8
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Acylation of Piperazine-d8: Piperazine-d8 is reacted with 1,4-benzodioxan-2-ylcarbonyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to yield 1-((2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl)piperazine-d8.
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Coupling Reaction: The resulting intermediate is then coupled with 2-chloro-4-amino-6,7-dimethoxyquinazoline in a suitable solvent (e.g., n-butanol) at an elevated temperature.
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Isolation and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration. The crude Doxazosin D8 is then purified by recrystallization or column chromatography to obtain the final product of high purity.
Caption: Proposed synthetic workflow for Doxazosin D8.
Characterization Data
The identity and purity of synthesized Doxazosin D8 are confirmed using various analytical techniques.
Table 2: Characterization and Quality Control Data
| Analysis | Specification |
| Appearance | White to off-white solid |
| ¹H NMR | Consistent with the structure, showing the absence of signals corresponding to the piperazine protons. |
| ¹³C NMR | Consistent with the structure. |
| Mass Spectrometry (m/z) | [M+H]⁺ calculated for C₂₃H₁₈D₈N₅O₅: 460.28; Observed value should be in close agreement. |
| HPLC Purity | ≥98%[1] |
| Isotopic Purity | ≥99% atom % D |
Note: The specific chemical shifts in NMR spectra and fragmentation patterns in mass spectrometry will be unique to Doxazosin D8 and should be compared with a non-deuterated Doxazosin standard for confirmation. A complete characterization would involve detailed 1D and 2D NMR studies (like COSY, HSQC, and HMBC) to assign all proton and carbon signals unequivocally[2][3][4][5].
Experimental Protocols in Detail
High-Performance Liquid Chromatography (HPLC) for Purity Determination
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient mixture of acetonitrile and a buffer (e.g., ammonium acetate).
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Flow Rate: 1.0 mL/min.
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Detection: UV at a specific wavelength (e.g., 254 nm).
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Injection Volume: 10 µL.
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Standard Preparation: A standard solution of Doxazosin D8 of known concentration is prepared in the mobile phase.
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Sample Preparation: The synthesized Doxazosin D8 is accurately weighed and dissolved in the mobile phase to a known concentration.
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Analysis: The standard and sample solutions are injected into the HPLC system, and the purity is calculated based on the area of the main peak relative to the total peak area.
Mass Spectrometry for Identity Confirmation
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Ionization Source: Electrospray Ionization (ESI) in positive mode.
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Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
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Sample Infusion: The sample is dissolved in a suitable solvent (e.g., methanol/water with 0.1% formic acid) and infused directly into the mass spectrometer.
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Data Acquisition: The mass spectrum is acquired over a relevant m/z range to observe the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurement to confirm the elemental composition.
Logical Relationships in Doxazosin D8 Application
The primary utility of Doxazosin D8 is as an internal standard in quantitative bioanalysis. The following diagram illustrates the logical workflow of its application in a typical pharmacokinetic study.
Caption: Application workflow of Doxazosin D8 in pharmacokinetic studies.
